molecular formula C23H22N4O3S B4689877 5-(4-anilino-1-phthalazinyl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

5-(4-anilino-1-phthalazinyl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

Cat. No. B4689877
M. Wt: 434.5 g/mol
InChI Key: RFPCMBCJARXACM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including structures similar to "5-(4-anilino-1-phthalazinyl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide," often involves the reaction of sulfonyl chlorides with amines in the presence of a base. For example, compounds have been synthesized by reacting sulfanilamide, homosulfanilamide, or 4-aminoethylbenzenesulfonamide with cyanuric chloride, followed by derivatization with various nucleophiles (Garaj et al., 2005). Such methodologies could be adapted for the synthesis of complex sulfonamides by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by X-ray crystallography, revealing insights into their steric and electronic configurations. For instance, novel structural isomers of benzenesulfonamides have been analyzed, demonstrating the influence of steric hindrance on molecular arrangement and reactivity (Rublova et al., 2017). Such studies are crucial for understanding the interaction of sulfonamides with biological targets.

Chemical Reactions and Properties

Sulfonamides, including those similar to the compound of interest, participate in a range of chemical reactions, from basic substitutions to complex multi-step syntheses leading to diverse derivatives. Their reactivity with various nucleophiles allows for the synthesis of a wide array of compounds with potential biological activities (Malinowski et al., 2022).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular arrangement and substituents. For example, studies on 2-phenoxybenzenesulfonamide revealed its monoclinic pseudosymmetry and spontaneous resolution, highlighting the complex physical behavior of these compounds (Glidewell et al., 2004).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as their acidity, basicity, and ability to form hydrogen bonds, play a crucial role in their biological activity and interaction with enzymes. For instance, the introduction of 1,3,5-triazine moieties into sulfonamides has been shown to affect their inhibitory activity against carbonic anhydrase isozymes, suggesting that modifications to the sulfonamide structure can significantly impact their chemical behavior and biological efficacy (Garaj et al., 2005).

properties

IUPAC Name

5-(4-anilinophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-16-11-12-17(15-21(16)31(29,30)24-13-14-28)22-19-9-5-6-10-20(19)23(27-26-22)25-18-7-3-2-4-8-18/h2-12,15,24,28H,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPCMBCJARXACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4)S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-anilino-1-phthalazinyl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
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5-(4-anilino-1-phthalazinyl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
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5-(4-anilino-1-phthalazinyl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
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5-(4-anilino-1-phthalazinyl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
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5-(4-anilino-1-phthalazinyl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
Reactant of Route 6
5-(4-anilino-1-phthalazinyl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

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